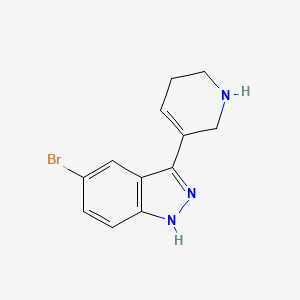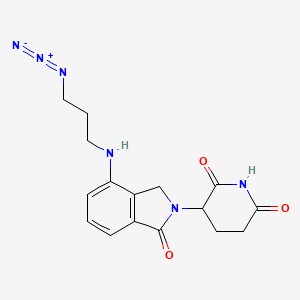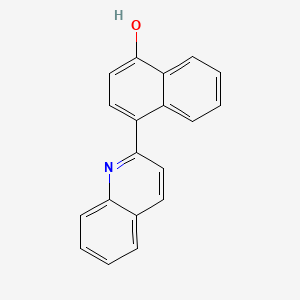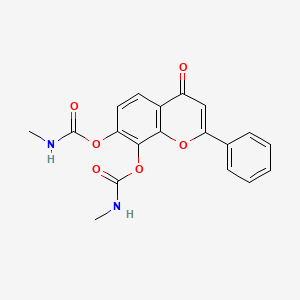
5-bromo-3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a bromine atom attached to the indazole ring, which is fused with a tetrahydropyridine moiety. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole typically involves multi-step organic reactions. One common method includes the bromination of 3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The tetrahydropyridine moiety can be oxidized to form pyridine derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can undergo reduction reactions to form dihydropyridine derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (palladium, copper)
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid)
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, THF)
Major Products Formed
Substitution: Various substituted indazole derivatives
Oxidation: Pyridine derivatives
Reduction: Dihydropyridine derivatives
Applications De Recherche Scientifique
5-bromo-3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-bromo-3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the indazole ring play crucial roles in binding to these targets, modulating their activity. The compound may influence various signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-chloro-3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
Uniqueness
The presence of the bromine atom in 5-bromo-3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H12BrN3 |
|---|---|
Poids moléculaire |
278.15 g/mol |
Nom IUPAC |
5-bromo-3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole |
InChI |
InChI=1S/C12H12BrN3/c13-9-3-4-11-10(6-9)12(16-15-11)8-2-1-5-14-7-8/h2-4,6,14H,1,5,7H2,(H,15,16) |
Clé InChI |
OZAHEVLLVSEENQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC(=C1)C2=NNC3=C2C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide](/img/structure/B12381637.png)






![(1S,2R,3R,4S,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B12381683.png)



![[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate](/img/structure/B12381692.png)
![9-[1-[3-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]propyl]triazol-4-yl]-N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)phenyl]nonanamide](/img/structure/B12381696.png)
